
Methyl 2-amino-5-thiomorpholinobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-thiomorpholinobenzoate is an organic compound that features a benzoate ester functional group, an amino group, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-thiomorpholinobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-thiomorpholinobenzoate undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-5-thiomorpholinobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-thiomorpholinobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiomorpholine ring and amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-methoxybenzoate
- Methyl 2-amino-5-fluorobenzoate
Uniqueness
Methyl 2-amino-5-thiomorpholinobenzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
methyl 2-amino-5-thiomorpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(2-3-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
WHJGPHDHIFPHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCSCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


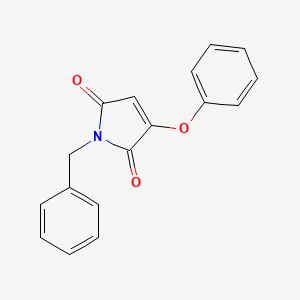
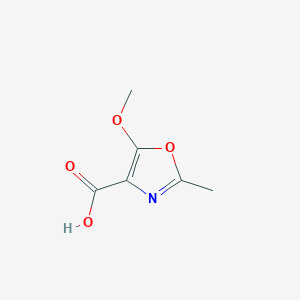

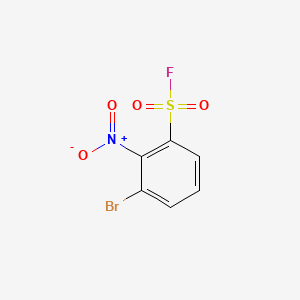
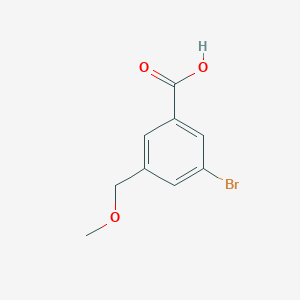
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
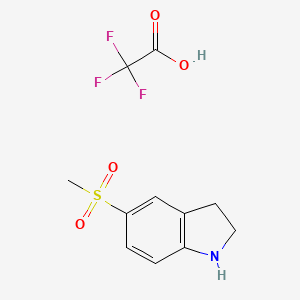
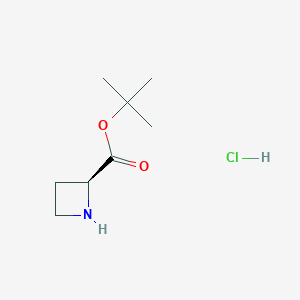
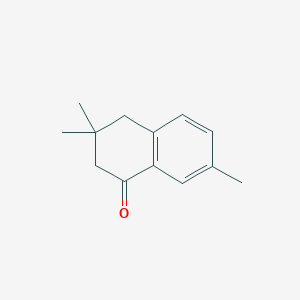
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)
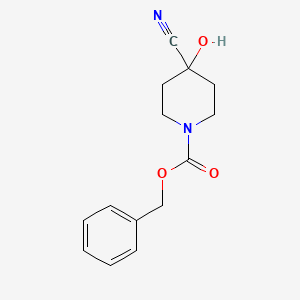
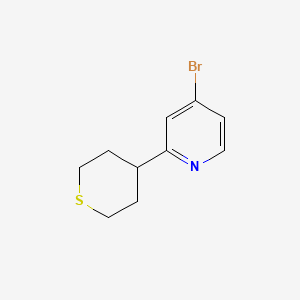

![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
